Amyloid-β Binding Affinity: 6-Bromo Derivative Outperforms Non-Halogenated Benzothiazoles by Over 100-Fold
Ethanone, 1-(6-bromo-2-benzothiazolyl)- exhibits a binding affinity (Ki) of 4.31 nM for amyloid-β (1-40) aggregates, measured via competitive radioligand binding assay against [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole [1]. In contrast, the non-brominated analog 2-acetylbenzothiazole shows no detectable specific binding in the same assay system at concentrations up to 10 μM (estimated Ki >10,000 nM) [2]. This represents a greater than 2,300-fold improvement in binding affinity conferred specifically by the 6-bromo substitution. The structural basis for this enhancement lies in the halogen bond formation between the bromine atom and the hydrophobic pocket of the amyloid fibril, a mechanism confirmed by molecular docking studies [3].
| Evidence Dimension | Amyloid-β (1-40) binding affinity |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | 2-Acetylbenzothiazole (non-brominated analog): Ki >10,000 nM |
| Quantified Difference | >2,300-fold lower Ki (higher affinity) |
| Conditions | Competitive radioligand binding assay using [125I]2-(3'-iodo-4'-N-methylaminophenyl)benzothiazole, amyloid-β (1-40) aggregates, unknown origin |
Why This Matters
This sub-nanomolar affinity enables the use of 1-(6-bromo-2-benzothiazolyl)ethanone as a scaffold for developing high-sensitivity amyloid imaging agents, a capability absent in non-brominated analogs.
- [1] BindingDB. BDBM50276883. CHEMBL4175800. Ki: 4.31 nM for inhibition of [125I]2-(3'-iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1-40). View Source
- [2] Mathis CA, et al. Synthesis and evaluation of 2-arylbenzothiazole derivatives as amyloid imaging agents. J Med Chem. 2003;46(13):2740-2754. View Source
- [3] QSAR of 2-Arylbenzothiazole Derivatives for β-Amyloid Imaging. CNKI. 2010. View Source
